3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate
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Overview
Description
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain this compound with desired purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [specific oxidized product], while reduction may yield [specific reduced product].
Scientific Research Applications
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIOGFWXQKITA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.